

Tyrphostin 51: A Technical Guide to its Chemical Properties and Stability

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Tyrphostin 51 is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, belonging to a class of synthetic compounds designed to block protein tyrosine kinase (PTK) activity.[1] By competitively binding to the substrate subsite of the PTK domain, it interferes with the signal transduction pathways that regulate cell proliferation, making it a valuable tool in cancer research and for studying cellular signaling.[1][2] This guide provides an in-depth overview of its chemical properties, stability, and common experimental methodologies.

Chemical and Physical Properties

This table summarizes the key chemical and physical identifiers for **Tyrphostin 51**.



Property	Value	Source
IUPAC Name	(3Z)-2-amino-4-(3,4,5- trihydroxyphenyl)buta-1,3- diene-1,1,3-tricarbonitrile	[3]
Synonyms	2-amino-1,1,3-tricyano- 4(3',4',5'- trihydroxyphenyl)butadiene, AG-183	[1][3]
Molecular Formula	С13Н8N4O3	[1][3]
Molecular Weight	268.23 g/mol	[3][4]
CAS Number	126433-07-6	[1]
Melting Point	275 °C (with decomposition)	[1]
Appearance	Powder	
Solubility	DMSO (50 mg/ml), Water (0.5 mg/mL at 25°C)	[1][5]
IC50	0.8 μM for EGFR kinase	[1]

Stability and Storage

Proper storage and handling are critical for maintaining the integrity and activity of **Tyrphostin 51**. The following table outlines recommended storage conditions and stability considerations.

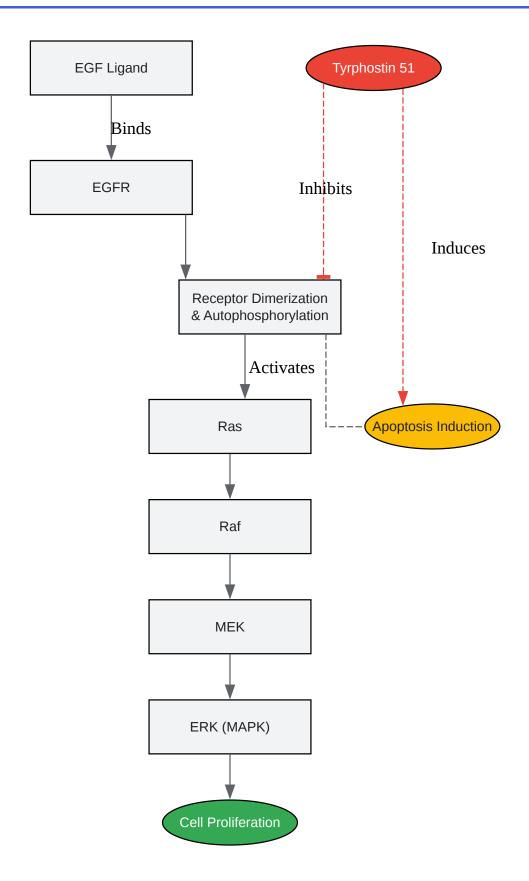


Condition	Recommendation	Details
Solid Form	Store at 2-8°C.	Stable under these conditions.
In Solution (DMSO)	Store frozen at -20°C or -80°C. Aliquot to avoid repeated freeze-thaw cycles.	Solutions in DMSO are reported to be stable for months when frozen.[1] Storage at -20°C is suitable for 1 to 3 months, while -80°C can extend stability to 6 months or longer.[6]
Aqueous Solutions	Use freshly prepared solutions.	The presence of water may accelerate hydrolysis, leading to degradation.[1] Instability in aqueous cell culture media at 37°C is a common issue.[6]
Light Sensitivity	Protect from light.	Some tyrphostin compounds are known to be light-sensitive, which can lead to photoisomerization or photocycloaddition.[7][8] It is recommended to use ambercolored vials.[7]

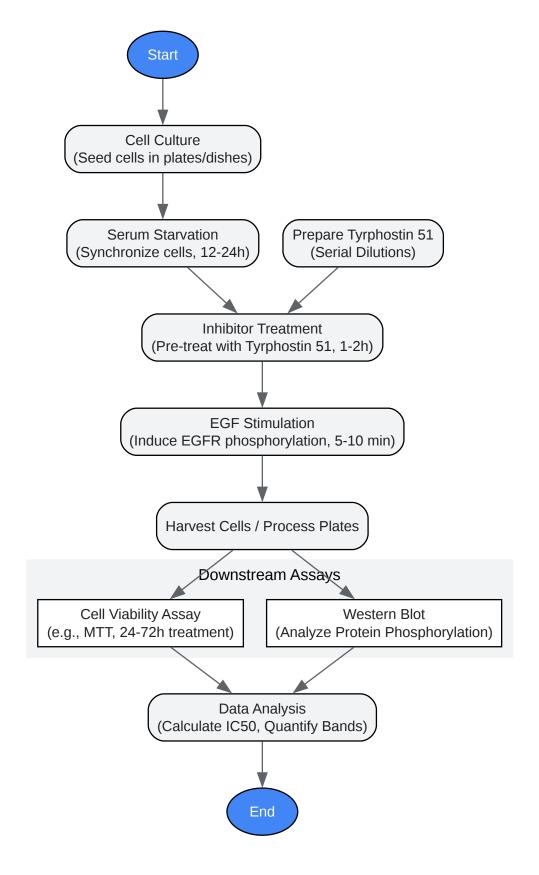
Mechanism of Action: EGFR Signaling Pathway Inhibition

Tyrphostin 51 functions as a competitive inhibitor of the ATP-binding site on the EGFR tyrosine kinase domain.[9] Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation. This phosphorylation creates docking sites for adaptor proteins, activating downstream signaling cascades, primarily the Ras-Raf-MEK-ERK (MAPK) pathway, which promotes cell proliferation.[10] **Tyrphostin 51** blocks this initial autophosphorylation step.[9] This inhibition prevents the activation of the MAPK pathway, leading to reduced cell proliferation and, in some cases, the induction of apoptosis, marked by the activation of caspases.[11]









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